Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzene and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the esterification process.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while reduction can produce alcohols, and oxidation can lead to carboxylic acids.
Scientific Research Applications
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenylboronic acid
- 4-Bromo-3-fluorophenylboronic acid
- 3-Bromo-4-fluorophenol
Uniqueness
Ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate is unique due to its specific ester structure combined with bromo and fluoro substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-9(15)5-8-3-4-11(14)10(13)6-8/h3-4,6H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANQWRYYBAKSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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